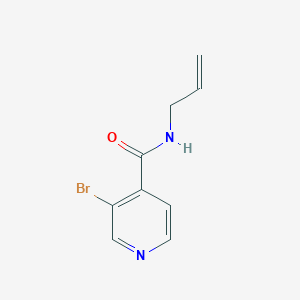

3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Beschreibung

3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide is a brominated pyridine derivative with a carboxamide functional group substituted at the 4-position of the pyridine ring and an allyl (prop-2-en-1-yl) group attached to the amide nitrogen. Its molecular formula is C₉H₉BrN₂O, with a molecular weight of 241.09 g/mol (CAS: 1863415-49-9) . The bromine atom at the 3-position enhances electrophilic reactivity, making it a candidate for further functionalization via cross-coupling reactions.

Eigenschaften

IUPAC Name |

3-bromo-N-prop-2-enylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWPEDTANNRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine-4-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

- Substituted pyridine derivatives

- Oxidized products such as aldehydes and carboxylic acids

- Reduced amine derivatives

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-en-1-yl group contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide can be contextualized by comparing it to closely related pyridine-4-carboxamide derivatives. Key analogs include:

Structural Analogs from Pyridine Carboxamide Series

The following table summarizes data for five pyridine-4-carboxamide derivatives, including the target compound, based on :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amide Nitrogen | CAS Number |

|---|---|---|---|---|

| 3-Bromo-N-methylpyridine-4-carboxamide | C₇H₇BrN₂O | 215.06 | Methyl | 144918-61-6 |

| 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide | C₉H₉BrN₂O | 241.09 | Allyl (prop-2-en-1-yl) | 1863415-49-9 |

| 3-Bromo-N-(propan-2-yl)pyridine-4-carboxamide | C₉H₁₁BrN₂O | 243.11 | Isopropyl | 1863147-12-9 |

| 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide | C₈H₉BrN₂O₂ | 245.08 | 2-Hydroxyethyl | 1872869-07-2 |

| 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide | C₁₀H₁₁BrN₂O | 255.12 | Cyclopropylmethyl | 1936237-43-2 |

Key Observations:

- Molecular Weight Trends : The allyl-substituted compound (241.09 g/mol) has an intermediate molecular weight compared to smaller (methyl: 215.06 g/mol) and bulkier (cyclopropylmethyl: 255.12 g/mol) substituents.

- Substituent Effects : The allyl group introduces unsaturation, which may influence conformational flexibility and intermolecular interactions (e.g., π-stacking). In contrast, polar groups like 2-hydroxyethyl could enhance solubility but reduce lipophilicity.

Research Findings and Implications

- Structural Diversity : The allyl group in 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide provides a balance of steric bulk and reactivity, distinguishing it from analogs with saturated or polar substituents .

- Therapeutic Potential: The success of allyl-containing compounds in angiotensin II receptor binding () suggests the target compound could be explored for cardiovascular applications, though experimental validation is needed.

- Synthetic Optimization : Lessons from indicate that solvent selection (e.g., THF vs. dichloromethane) and purification methods (e.g., recrystallization) significantly impact yields and purity in carboxamide synthesis.

Biologische Aktivität

3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A bromine atom at the 3-position of the pyridine ring.

- A prop-2-en-1-yl substituent attached to the nitrogen atom of the amide group.

- A carboxamide functional group at the 4-position.

These structural components contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide exhibits several biological activities, including:

1. Antimicrobial Activity

- The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.09 to 0.54 µM in some studies.

2. Antiviral Properties

- Preliminary studies suggest potential antiviral effects, although specific viral targets and mechanisms remain under investigation. The compound's ability to modulate enzyme activity may play a role in its antiviral efficacy.

3. Anticancer Activity

- Notably, 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide has shown significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound's IC50 values indicate effective cytotoxicity comparable to established anticancer agents .

The mechanism of action for 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide involves interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, studies have highlighted its potential to decrease FOXM1 expression, a transcription factor associated with tumor growth .

- Receptor Modulation : The structural components, particularly the bromine atom and the carboxamide group, enhance binding affinity to various receptors, leading to modulation of signaling pathways critical for cellular functions.

Table 1: Summary of Biological Activities

| Activity | Target/Pathway | IC50/MIC Values | References |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 0.09 - 0.54 µM | |

| Antiviral | TBD | TBD | |

| Anticancer | MDA-MB-231 cells | Comparable to FDI-6 |

Detailed Findings from Selected Studies

- Anticancer Efficacy : A study reported that compounds similar to 3-Bromo-N-(prop-2-en-1-yl)pyridine-4-carboxamide exhibited significant anti-proliferative effects on MDA-MB-231 cells with IC50 values lower than 50% relative expression of FOXM1 .

- Mechanistic Insights : Further research elucidated that the compound's interaction with specific kinases could lead to apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.